molecular formula C17H21NO4 B602106 Fenoterol Impurity A CAS No. 391234-95-0

Fenoterol Impurity A

Cat. No. B602106
M. Wt: 303.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoterol Impurity A is an organic compound that belongs to the class of substituted phenols . It is a degradation impurity typically generated during the manufacture, storage, and transportation of fenoterol aerosol products. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs .


Synthesis Analysis

Fenoterol Impurity A is a degradation product that is formed during the synthesis, storage, and transport of fenoterol aerosol products. The degradation process is mainly induced by factors such as moisture, temperature, and light. The most widely accepted mechanism of formation involves the oxidation of fenoterol to form an intermediate quinone. Subsequent reduction of the quinone by water molecules generates Fenoterol Degradation Impurity A.


Molecular Structure Analysis

The molecular formula of Fenoterol Impurity A is C18H21NO4 . The chemical structure of the compound contains a substituted phenol group that is susceptible to degradation under certain conditions.


Chemical Reactions Analysis

The detection and quantification of Fenoterol Degradation Impurity A in fenoterol aerosol products are essential to ensure their safety and efficacy. The most commonly used analytical methods for the determination of Fenoterol Degradation Impurity A include HPLC, gas chromatography (GC), and mass spectrometry (MS).


Physical And Chemical Properties Analysis

Fenoterol Degradation Impurity A is a white to off-white solid or crystalline powder with a molecular weight of 188.21 g/mol . It has a melting point range of 232-252°C and is soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Scientific Research Applications

1. Pharmacokinetics and Toxicity

Fenoterol, used as an anti-asthmatic and tocolytic agent, can lead to severe adverse reactions at high plasma concentrations. Research indicates that individuals with heritable deficiency of the liver organic cation transporter 1 (OCT1) exhibit increased systemic exposure to fenoterol and stronger cardiovascular and metabolic adverse reactions. This suggests that OCT1 deficiency could be a significant factor in the excess mortality associated with fenoterol use (Tzvetkov et al., 2018).

2. Metabolism and Doping Control

Fenoterol's metabolism has been explored in the context of doping control in sports. Human S9 fractions from various tissues and recombinant sulfotransferases were investigated for their ability to form fenoterol sulfoconjugates. These studies are essential for the development of analytical procedures to detect fenoterol and its metabolites in doping tests (Orlovius et al., 2013).

3. Functional Activation in Urinary Bladder

Investigations into fenoterol's effects on the urinary bladder revealed that it activates β3-adrenoceptors in human isolated urinary bladder to inhibit neurogenic contractions. This finding could have implications for drug discovery in treatments related to bladder function (Palea et al., 2012).

4. Enzyme Immunoassay Development

A study focusing on the development of an enzyme immunoassay for fenoterol required coupling it to a carrier and an enzyme. This involved the use of nuclear magnetic resonance (NMR) to monitor the coupling yield, demonstrating a method for the efficient attachment of compounds like fenoterol to proteins (Lommen et al., 1995).

5. In Vitro Study on Fetal Myocardium

Research on the effects of fenoterol on organ cultures of human fetal hearts showed myocardial damage at concentrations corresponding to clinical doses. However, combining fenoterol with the calcium antagonist Verapamil showed no pathological findings, highlighting important considerations for its clinical use (Weidinger et al., 1976).

6. Muscular Repair and Hypertrophy

Fenoterol has been studied for its potential in enhancing muscle repair and inducing hypertrophy in skeletal muscle. It showed promise in improving functional recovery in regenerating muscle after myotoxic injury, suggesting therapeutic applications for muscle wasting conditions (Beitzel et al., 2004).

Safety And Hazards

Fenoterol Degradation Impurity A is harmful if swallowed . Symptoms of poisoning may occur even after several hours; therefore, medical observation for at least 48 hours after the accident is recommended .

properties

IUPAC Name

5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYOANBFKQKPT-PIJUOJQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoterol Impurity A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoterol Impurity A
Reactant of Route 2
Reactant of Route 2
Fenoterol Impurity A
Reactant of Route 3
Fenoterol Impurity A
Reactant of Route 4
Fenoterol Impurity A
Reactant of Route 5
Fenoterol Impurity A
Reactant of Route 6
Fenoterol Impurity A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.